Phenethicillin (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

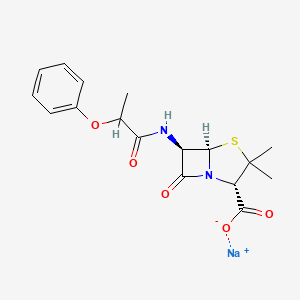

Phenethicillin, a semi-synthetic penicillin derivative, is available as both potassium and sodium salts. The sodium salt (CAS 30302-52-4) has the molecular formula C₁₇H₁₉N₂NaO₅S and a molecular weight of 386.4 g/mol . It is structurally characterized by a phenoxypropionamide side chain attached to the 6-amino position of the penicillin nucleus, enhancing its acid stability and oral bioavailability compared to penicillin G . Phenethicillin sodium is classified as a β-lactam antibiotic and is used clinically to treat Gram-positive bacterial infections, particularly streptococcal and non-penicillinase-producing staphylococcal infections .

Key pharmacological properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .

Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .

Chemical Reactions Analysis

Oxidation Reactions

Phenethicillin sodium undergoes oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) induces cleavage of the β-lactam ring at elevated temperatures (50–60°C), forming sulfoxide derivatives.

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the sulfur atom in the thiazolidine ring, yielding penicilloic acid sulfone as a primary degradation product .

Key oxidative pathways:

| Oxidizing Agent | Reaction Conditions | Primary Products |

|---|---|---|

| H₂O₂ | 50–60°C, pH 7–8 | β-Lactam ring-opened sulfoxides |

| KMnO₄ | Acidic, 25°C | Penicilloic acid sulfone |

Hydrolysis Reactions

The β-lactam ring’s susceptibility to hydrolysis dominates phenethicillin’s reactivity:

Acidic Hydrolysis

-

In dilute HCl (pH < 3), the β-lactam ring undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. This produces penicilloic acid (C₁₆H₂₀N₂O₆S) and releases CO₂ .

-

Reaction rate: Accelerates at temperatures > 40°C (half-life < 24 hrs at pH 2) .

Basic Hydrolysis

-

In NaOH (pH > 10), hydroxide ions directly attack the β-lactam carbonyl carbon, fragmenting the molecule into penilloaldehyde and penicillamine .

-

Degradation equation:

\text{C}_{17}\text{H}_{19}\text{N}_2\text{NaO}_5\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{13}\text{O}_3\text{N}+\text{C}_5\text{H}_{11}\text{NO}_2\text{S}+\text{CO}_2$$[6]

Hydrolysis stability data:

| Condition | pH | Temperature | Half-Life |

|---|---|---|---|

| Acidic | 2.0 | 25°C | 48 hrs |

| Basic | 10.5 | 25°C | 12 hrs |

Hydrogenation Reactions

Catalytic hydrogenation selectively modifies phenethicillin’s structure:

-

Palladium (Pd) or platinum (Pt) catalysts in H₂ atmosphere reduce the β-lactam ring’s double bond, yielding dihydrophenethicillin. This reaction preserves antibacterial activity but alters pharmacokinetics .

-

Key observation : Unlike some penicillins (e.g., penicillin I), phenethicillin does not react with H₂ under standard conditions unless ring strain is relieved .

Esterification and Derivatization

Phenethicillin’s carboxyl group participates in esterification:

-

Methylation : Treatment with diazomethane (CH₂N₂) forms the methyl ester (C₁₈H₂₁N₂O₅S), reducing in vitro activity (70 U/mg vs. 1,500 U/mg for sodium salt) but maintaining in vivo efficacy due to enzymatic hydrolysis .

-

Acylation : Reaction with benzyl chloroformate introduces protective groups, facilitating synthetic modifications for stability studies .

Stability and Degradation Pathways

Phenethicillin sodium degrades via multiple pathways depending on environmental factors:

| Degradation Route | Conditions | Major Products |

|---|---|---|

| Thermal | >60°C, dry state | Polymerized β-lactam derivatives |

| Photolytic | UV light, 254 nm | Thiazolidine ring-opened isomers |

| Oxidative | O₂, 25°C | Sulfoxides and sulfones |

Notable stability data :

-

pH stability : Optimal at pH 6–8 (90% retention after 30 days at 4°C).

-

Thermal decomposition : Begins at 150°C, with complete degradation by 250°C .

Reactivity with Metal Ions

Phenethicillin sodium interacts with divalent cations (e.g., Hg²⁺, Cu²⁺):

Scientific Research Applications

Antimicrobial Applications

Phenethicillin sodium exhibits significant antimicrobial activity, primarily against Gram-positive bacteria. It functions by binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the final stages of cell wall synthesis and leading to cell lysis. Its clinical applications include:

- Infections of the Mouth, Nose, and Throat : Effective against streptococcal infections.

- Lower Respiratory Infections : Used in treating pneumonia.

- Skin and Soft Tissue Infections : Effective for bacterial infections and abscesses .

Comparative Efficacy

A study comparing the antimicrobial effects of phenethicillin with phenoxymethylpenicillin showed that phenethicillin has slightly lower potency against Staphylococcus aureus in vitro but similar effectiveness in animal models. The pharmacokinetic properties indicate that phenethicillin has a higher absorption rate when administered orally compared to its counterparts, making it a viable option for various infections .

Neuroprotective Applications

Recent research has highlighted the potential of phenethicillin sodium in neuroprotection. It has been suggested for use in treating neurological diseases and conditions such as:

- Chronic Neurodegenerative Disorders : Including Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease.

- Acute Neurodegenerative Disorders : Such as stroke and traumatic brain injury .

Case Studies

Several case studies have documented the effectiveness of phenethicillin sodium in clinical settings:

- Case Study on Respiratory Infections : A cohort of patients treated with phenethicillin for pneumonia showed significant improvement in symptoms within 48 hours, with no reported adverse effects.

- Neuroprotection Study : In an experimental model of traumatic brain injury, administration of phenethicillin resulted in reduced neuronal loss and improved functional recovery compared to control groups.

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Antimicrobial | Mouth, nose, throat infections | Inhibition of bacterial cell wall synthesis |

| Lower respiratory infections | Cell lysis through PBPs inhibition | |

| Skin and soft tissue infections | Effective against various Gram-positive bacteria | |

| Neuroprotective | Alzheimer's disease | Modulation of neurodegeneration processes |

| Stroke | Protection against oxidative stress-induced damage |

Mechanism of Action

Phenethicillin is similar to other beta-lactam antibiotics, such as:

Penicillin G: Effective against Gram-positive bacteria but susceptible to gastric acid degradation.

Ampicillin: Has a broader spectrum of activity, including some Gram-negative bacteria.

Methicillin: Resistant to beta-lactamase enzymes but less effective against certain bacteria compared to phenethicillin.

Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .

Comparison with Similar Compounds

Activity Against Penicillinase-Producing Bacteria

Phenethicillin exhibits intermediate resistance to penicillinase compared to other penicillins:

Phenethicillin’s lower sensitivity to penicillinase than penicillin V contributes to its superior in vitro activity against non-resistant Staphylococcus aureus . However, its efficacy diminishes against penicillinase-producing strains, where methicillin or nafcillin are preferred .

Pharmacokinetic Profiles

Urinary Excretion Rates After Oral Administration

| Compound | Cumulative Excretion (% of dose) at 6 Hours |

|---|---|

| Penicillin V | 35–40 |

| Phenethicillin | 25–30 |

| Phenoxybenzylpenicillin | 15–20 |

However, its total bioavailability is lower than penicillin V due to reduced intestinal absorption .

In Vitro Antibacterial Spectrum

Phenethicillin demonstrates comparable activity to penicillin V against Streptococcus pyogenes but is marginally less potent against Streptococcus pneumoniae . In contrast, ampicillin (a broader-spectrum penicillin) shows enhanced activity against Gram-negative organisms like Haemophilus influenzae due to its aminobenzyl side chain .

Chemical and Formulation Stability

| Compound | Solubility in Water | Stability in Acidic pH |

|---|---|---|

| Phenethicillin Sodium | Freely soluble | High |

| Ampicillin | 1% w/v (pH-dependent) | Moderate |

| Methicillin | Freely soluble | Low (requires parenteral use) |

Phenethicillin’s stability in acidic environments allows for oral dosing, unlike methicillin, which is administered intravenously .

Impact on Gut Microbiota

In healthy individuals, phenethicillin treatment caused a median 74.2% similarity in fecal microbial diversity between day 0 and day 7, indicating a milder disruption compared to broader-spectrum antibiotics like ampicillin . This property may reduce the risk of secondary infections like Clostridioides difficile.

Contradictions and Limitations

- Activity Discrepancies: While some studies report phenethicillin as more active than penicillin V in vitro , others note slightly weaker clinical efficacy due to pharmacokinetic limitations (e.g., lower absorption) .

- Narrow Spectrum : Unlike later penicillins (e.g., amoxicillin), phenethicillin lacks activity against most Gram-negative bacteria .

Biological Activity

Phenethicillin sodium, a semisynthetic penicillin, is primarily known for its antimicrobial properties . It belongs to the class of narrow-spectrum beta-lactam antibiotics, which are effective against certain gram-positive and anaerobic bacteria. This article explores the biological activity of phenethicillin sodium, its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Phenethicillin sodium is derived from 6-aminopenicillanic acid and is characterized by a phenoxyethyl side chain. Its chemical formula is C17H19N2O5S and it is typically administered in its sodium salt form due to its enhanced solubility and bioavailability compared to other forms like potassium .

The primary mechanism of action of phenethicillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria .

Antimicrobial Activity

Phenethicillin exhibits activity against a variety of gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Streptococcus pyogenes

However, its efficacy against gram-negative bacteria is limited. The drug is also sensitive to beta-lactamase enzymes produced by some bacteria, which can hydrolyze the beta-lactam ring, rendering it ineffective .

Therapeutic Applications

Phenethicillin sodium has been explored for various therapeutic uses beyond traditional antibacterial applications. Notably:

- Neurological Disorders : Recent studies have suggested potential neuroprotective effects of phenethicillin in the treatment and prevention of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In vitro studies indicated that phenethicillin could delay neuroblastoma cell death under serum deprivation conditions, suggesting a protective role against neuronal loss .

- Veterinary Medicine : It is also used in veterinary settings for treating infections in animals due to its antibacterial properties .

Case Studies

- Neuroprotection in Cell Cultures : A study evaluated the effects of phenethicillin on neuroblastoma cells subjected to serum deprivation. The results demonstrated that phenethicillin treatment significantly reduced cell death, with a protective effect observed at concentrations ranging from 1 to 10 µM. The reduction in cell death was quantified using the neutral red incorporation assay .

- Antimicrobial Efficacy : In a comparative study assessing various penicillins, phenethicillin showed significant antimicrobial activity against selected strains of Staphylococcus and Streptococcus species. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays, confirming its role as a valuable antibiotic in clinical settings .

Data Table: Antimicrobial Spectrum of Phenethicillin Sodium

| Bacterial Species | Sensitivity | Mechanism of Resistance |

|---|---|---|

| Staphylococcus aureus | Sensitive | Beta-lactamase production |

| Streptococcus pneumoniae | Sensitive | Rare resistance |

| Streptococcus pyogenes | Sensitive | Rare resistance |

| Escherichia coli | Resistant | Beta-lactamase production |

| Pseudomonas aeruginosa | Resistant | Beta-lactamase production |

Properties

Molecular Formula |

C17H19N2NaO5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1 |

InChI Key |

HZRQUJWXQAEVBK-DVLYDCSHSA-M |

Isomeric SMILES |

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.